molecular formula C13H19N3O B1465585 2-(3-aminopyrrolidin-1-yl)-N-(2-methylphenyl)acetamide CAS No. 1271707-79-9

2-(3-aminopyrrolidin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No. B1465585
CAS RN: 1271707-79-9
M. Wt: 233.31 g/mol
InChI Key: SRLCURCPVYCSKK-UHFFFAOYSA-N
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Description

2-(3-aminopyrrolidin-1-yl)-N-(2-methylphenyl)acetamide (also known as 2-MPA) is an organic compound and a substituted acetamide. It is an important building block in organic chemistry and is used as a starting material in the synthesis of various chemical compounds. 2-MPA is also used in a variety of scientific research applications, as it has a wide range of biochemical and physiological effects. In

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has developed novel methods for the synthesis of compounds related to "2-(3-aminopyrrolidin-1-yl)-N-(2-methylphenyl)acetamide". For instance, enantioselective synthesis techniques have been explored to produce γ-aminobutyric acid derivatives, illustrating the compound's utility in synthesizing biologically active molecules with specific configurations (Reznikov et al., 2013). Moreover, novel methods for preparing related compounds, such as (R)-phenotropil, have been developed, showcasing the compound's role in facilitating the synthesis of neuroactive substances (Vorona et al., 2013).

Coordination Chemistry and Material Science

In the realm of coordination chemistry, pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of new Co(II) and Cu(II) coordination complexes. These complexes demonstrate the potential of related acetamide derivatives in forming structures with specific chemical properties, such as significant antioxidant activity, which could have implications in material science and pharmacology (Chkirate et al., 2019).

Anticancer Research

The synthesis and structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide compounds have been conducted with the aim of exploring their potential as anticancer drugs. These studies involve molecular docking analyses to understand how these compounds might interact with specific cancer targets, such as the VEGFr receptor, indicating the relevance of acetamide derivatives in the development of new oncological therapies (Sharma et al., 2018).

Antimicrobial and Anti-inflammatory Applications

Research into N-(3-chloro-4-fluorophenyl)-2- acetamide derivatives has revealed their potential for anti-inflammatory activity. Synthesis and biological evaluation of these derivatives have shown significant promise in the development of new treatments for inflammation (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-4-2-3-5-12(10)15-13(17)9-16-7-6-11(14)8-16/h2-5,11H,6-9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLCURCPVYCSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(2-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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